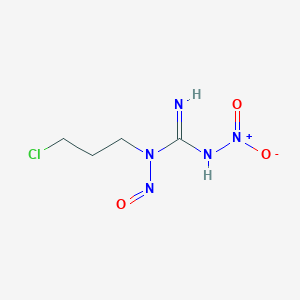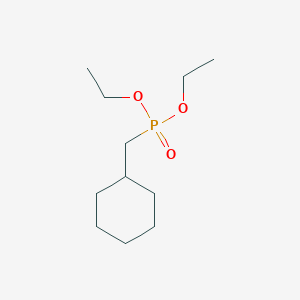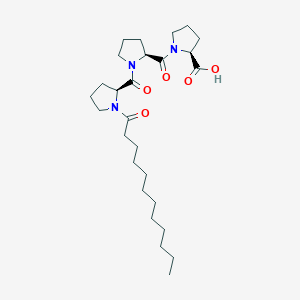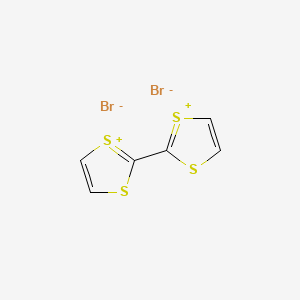
2,2'-Bi-1,3-dithiol-1-ium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-1,3-dithiol-1-ium dibromide is a chemical compound with the molecular formula C6H4Br2S4 It is known for its unique structure, which includes two 1,3-dithiolium rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bi-1,3-dithiol-1-ium dibromide typically involves the reaction of 1,3-dithiolium salts with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,3-dithiolium salt+Br2→2,2’-Bi-1,3-dithiol-1-ium dibromide
Industrial Production Methods
Industrial production of 2,2’-Bi-1,3-dithiol-1-ium dibromide may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bi-1,3-dithiol-1-ium dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) or silver fluoride (AgF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Compounds with different halogens or functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2,2’-Bi-1,3-dithiol-1-ium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2,2’-Bi-1,3-dithiol-1-ium dibromide involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dithiolane
- 1,3-Dithiane
- 2-Mercaptoethanol
- 1,2-Ethanedithiol
Uniqueness
2,2’-Bi-1,3-dithiol-1-ium dibromide is unique due to its dimeric structure, which distinguishes it from other similar compounds. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64504-11-6 |
|---|---|
Formule moléculaire |
C6H4Br2S4 |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
2-(1,3-dithiol-1-ium-2-yl)-1,3-dithiol-1-ium;dibromide |
InChI |
InChI=1S/C6H4S4.2BrH/c1-2-8-5(7-1)6-9-3-4-10-6;;/h1-4H;2*1H/q+2;;/p-2 |
Clé InChI |
ABNQDVHNMXDEJQ-UHFFFAOYSA-L |
SMILES canonique |
C1=C[S+]=C(S1)C2=[S+]C=CS2.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N,N'-1,3-propanediylbis[N-[(2-hydroxyphenyl)methyl]-](/img/structure/B14495035.png)
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
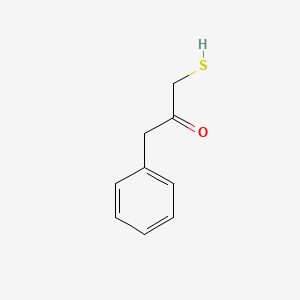
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
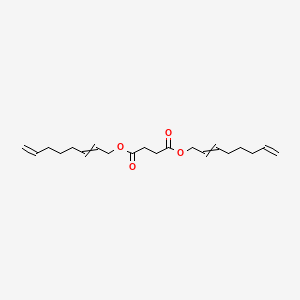
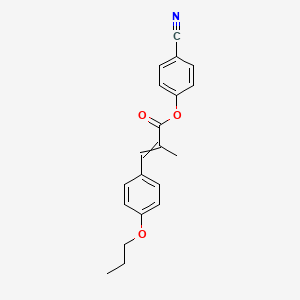
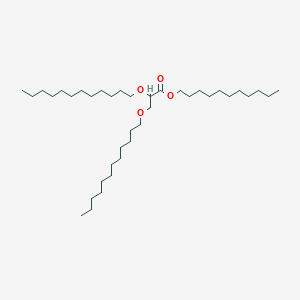
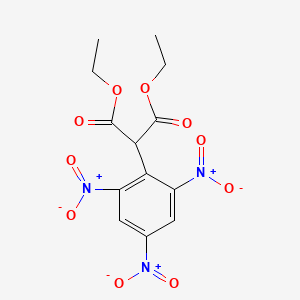
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)
